molecular formula C12H9ClFNO3 B13931691 Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate

Cat. No.: B13931691
M. Wt: 269.65 g/mol
InChI Key: XSKCTUFCCINMNY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and other substituents into the quinoline ring can significantly enhance the biological activity and chemical properties of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate typically involves multiple steps, including halogenation, methoxylation, and esterification. One common method involves the cyclization of appropriate precursors followed by selective halogenation and methoxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and other desirable properties .

Scientific Research Applications

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase, leading to antibacterial effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3

InChI Key

XSKCTUFCCINMNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F

Origin of Product

United States

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